molecular formula C26H42NNaO6 B10798986 Glycocholate sodium

Glycocholate sodium

Cat. No.: B10798986
M. Wt: 487.6 g/mol
InChI Key: OABYVIYXWMZFFJ-CYNXBEPGSA-M
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Description

Glycocholate sodium, also known as sodium glycocholate, is a bile salt derived from the conjugation of cholic acid with glycine. It is an ionic amphiphilic compound with a steroid skeleton, playing a crucial role in the emulsification and absorption of dietary fats. This compound is widely used in pharmaceutical formulations as an absorption enhancer due to its ability to increase the permeability of biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycocholate sodium is synthesized from cholic acid, which is first converted to its glycine conjugate, glycocholic acid. The glycocholic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically involve:

    Step 1: Conjugation of cholic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Step 2: Neutralization of glycocholic acid with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes:

    Extraction of cholic acid: from bovine or porcine bile.

    Chemical conjugation: with glycine.

    Purification: through crystallization and filtration techniques.

    Neutralization: with sodium hydroxide and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Glycocholate sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glycodehydrocholate.

    Reduction: It can be reduced to form glycocholic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.

Major Products:

    Oxidation: Glycodehydrocholate.

    Reduction: Glycocholic acid.

    Substitution: Various glycocholate derivatives depending on the substituent.

Scientific Research Applications

Glycocholate sodium has diverse applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.

    Biology: Facilitates the study of membrane permeability and transport mechanisms.

    Medicine: Enhances the oral bioavailability of poorly absorbed drugs by increasing their intestinal absorption.

    Industry: Employed in the formulation of pharmaceuticals, cosmetics, and food products to improve solubility and stability.

Mechanism of Action

Glycocholate sodium exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic molecules. It enhances the absorption of drugs by:

    Increasing membrane fluidity: Disrupts the lipid bilayer of cell membranes, increasing permeability.

    Forming micelles: Solubilizes hydrophobic drugs into micelles, facilitating their transport across biological membranes.

    Inhibiting proteases: Reduces the degradation of peptide drugs, enhancing their stability and absorption.

Comparison with Similar Compounds

    Sodium taurocholate: Another bile salt with a taurine conjugate instead of glycine.

    Sodium glycodeoxycholate: A bile salt lacking a hydroxyl group at the 7 position, making it more lipophilic.

    Sodium taurodeoxycholate: Similar to sodium glycodeoxycholate but with a taurine conjugate.

Uniqueness of Glycocholate Sodium:

    Hydrophilic and hydrophobic balance: The presence of both hydrophilic (glycine) and hydrophobic (cholic acid) components makes this compound an effective emulsifier and absorption enhancer.

    Versatility: Its ability to form micelles and increase membrane permeability makes it suitable for a wide range of applications in drug delivery and formulation.

This compound stands out due to its unique balance of properties, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C26H42NNaO6

Molecular Weight

487.6 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24?,25+,26-;/m1./s1

InChI Key

OABYVIYXWMZFFJ-CYNXBEPGSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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